Esculentin-2-OR4

Antimicrobial peptide Minimum inhibitory concentration Broad-spectrum activity

Esculentin-2-OR4 is a 37-residue cationic antimicrobial peptide (AMP) belonging to the esculentin-2 family, originally isolated from the skin secretion of the Chinese odorous frog Odorrana rotodora. The peptide adopts a C-terminally cyclized structure via a disulfide bond between Cys31 and Cys37 and carries a net charge of +2 at neutral pH.

Molecular Formula
Molecular Weight
Cat. No. B1576645
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEsculentin-2-OR4
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Esculentin-2-OR4 Procurement Guide: Differentiated Antimicrobial Peptide from Odorrana rotodora Skin Secretions


Esculentin-2-OR4 is a 37-residue cationic antimicrobial peptide (AMP) belonging to the esculentin-2 family, originally isolated from the skin secretion of the Chinese odorous frog Odorrana rotodora [1]. The peptide adopts a C-terminally cyclized structure via a disulfide bond between Cys31 and Cys37 and carries a net charge of +2 at neutral pH [1]. It exhibits broad-spectrum antimicrobial activity encompassing Gram-negative bacteria (Escherichia coli), Gram-positive bacteria (Staphylococcus aureus, Bacillus pyocyaneus), and the yeast Candida albicans [1]. Esculentin-2-OR4 is one of five closely related paralogs (OR1 through OR5) identified from the same species, differing by only one to three amino acid substitutions, yet it displays quantitatively distinct potency and spectrum uniformity relative to its co-identified analogs [1].

Why Esculentin-2-OR4 Cannot Be Replaced by Other Esculentin-2 OR Variants


Although Esculentin-2-OR1, OR2, OR3, OR4, and OR5 share 92–97% sequence identity and originate from the same frog species, single-residue substitutions produce up to 6-fold differences in minimum inhibitory concentration (MIC) against clinically relevant pathogens [1]. Position 36 alone—occupied by glutamic acid (Glu/E) in OR4 versus asparagine (Asn/N) in OR1/OR3 or lysine (Lys/K) in OR2/OR5—alters the C-terminal loop charge environment, shifting net peptide charge from +4 (OR2, OR5) or +3 (OR1, OR3) down to +2 (OR4) [1]. This charge modulation is associated with a uniform MIC of 3.6 µg/mL across all four test organisms, a property not observed in any other OR variant [1]. Consequently, substituting a different esculentin-2 OR paralog for OR4 will introduce organism-dependent potency gaps of 2- to 6-fold, potentially compromising experimental reproducibility or therapeutic lead consistency [1].

Esculentin-2-OR4 Quantitative Differentiation Evidence: Comparator-Backed Potency, Uniformity, and Structural Determinants


Uniform Broad-Spectrum MIC: OR4 Achieves 3.6 µg/mL Across All Four Test Organisms, a Property Absent in OR1–OR5

Esculentin-2-OR4 is the only variant among the five Odorrana rotodora esculentin-2 paralogs that exhibits a uniform MIC of 3.6 µg/mL against all four test organisms: Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 25923, Bacillus pyocyaneus CMCCB 10104, and Candida albicans ATCC 2002 [1]. In contrast, OR2 shows a 4-fold intra-peptide MIC range (4.1–16.2 µg/mL), OR3 shows a 2-fold range (7.9–15.8 µg/mL), OR1 shows a 2-fold range (10.8–21.6 µg/mL), and OR5 shows a 2-fold range (7.9–15.8 µg/mL) [1]. This uniformity indicates that OR4's membrane-permeabilizing mechanism is equally effective against structurally distinct microbial membranes (Gram-negative, Gram-positive, and fungal), reducing organism-specific potency surprises in experimental or screening contexts [1].

Antimicrobial peptide Minimum inhibitory concentration Broad-spectrum activity

Anti-Staphylococcal Potency: Esculentin-2-OR4 Is 6-Fold More Potent Than OR1 Against S. aureus ATCC 25923

Against Staphylococcus aureus ATCC 25923, Esculentin-2-OR4 displays an MIC of 3.6 µg/mL, representing a 6.0-fold potency advantage over Esculentin-2-OR1 (MIC = 21.6 µg/mL), a 2.2-fold advantage over OR3 (MIC = 7.9 µg/mL), and a 1.14-fold advantage over OR2 (MIC = 4.1 µg/mL) [1]. Compared with OR5, the improvement is 4.4-fold (OR5 MIC = 15.8 µg/mL) [1]. S. aureus is a clinically significant pathogen for which AMP-based alternatives to conventional antibiotics are actively sought; the 6-fold MIC gap between OR4 and OR1, despite 97% sequence identity, demonstrates that minor sequence variation drives major potency differences [1].

Staphylococcus aureus Gram-positive antibacterial Antimicrobial resistance

Antifungal Potency Against Candida albicans: OR4 Outperforms OR3 by 4.4-Fold

Esculentin-2-OR4 inhibits Candida albicans ATCC 2002 with an MIC of 3.6 µg/mL, which is 4.4-fold lower (more potent) than Esculentin-2-OR3 (MIC = 15.8 µg/mL), 3.0-fold lower than OR1 (MIC = 10.8 µg/mL), 2.25-fold lower than OR2 (MIC = 8.1 µg/mL), and 2.2-fold lower than OR5 (MIC = 7.9 µg/mL) [1]. The pronounced antifungal differentiation between OR4 and OR3 is particularly notable given that these two paralogs differ by only two residues, yet OR3 is the weakest anti-Candida variant while OR4 is the strongest [1].

Antifungal peptide Candida albicans Fungal infection

C-Terminal Glutamic Acid (Glu36) Substitution: A Unique Structural Determinant Correlated with Enhanced Potency and Reduced Net Charge

At position 36, Esculentin-2-OR4 carries a glutamic acid residue (Glu/E), whereas OR1 and OR3 carry asparagine (Asn/N) and OR2 and OR5 carry lysine (Lys/K) [1]. This substitution is located within the C-terminal disulfide-cyclized loop (Cys31–Cys37) and is the only acidic residue substitution among the five paralogs, reducing the net charge of OR4 to +2, compared with +3 for OR1 and OR3, and +4 for OR2 and OR5 [1]. The association of this negatively charged residue with uniformly enhanced antimicrobial potency (3.6 µg/mL across all test organisms) runs counter to the common assumption that higher cationic charge linearly correlates with stronger AMP activity, suggesting that the Glu36 side chain may optimize membrane-interaction geometry or reduce electrostatic repulsion within the disulfide-constrained loop [1]. The Boman index—a computed estimator of protein-binding potential—is lowest for OR4 (−6.64) among the five variants (OR1: −6.47; OR2: −6.26; OR3: −6.47; OR5: −5.38), predicting the lowest propensity for non-specific protein binding [1].

Structure-activity relationship Peptide engineering C-terminal modification

Anti-E. coli Potency: OR4 Exhibits 2–4-Fold MIC Advantage Over All Other OR Paralogs

Against Escherichia coli ATCC 25922, Esculentin-2-OR4 achieves an MIC of 3.6 µg/mL, representing a 3.0-fold improvement over OR1 (10.8 µg/mL), a 2.25-fold improvement over OR2 (8.1 µg/mL), a 2.2-fold improvement over OR3 (7.9 µg/mL), and a 4.4-fold improvement over OR5 (15.8 µg/mL) [1]. E. coli serves as a standard Gram-negative model organism for initial antimicrobial screening; the consistent 2–4-fold potency gap in favor of OR4 means that selection of any other OR variant would require 2–4 times higher peptide concentration to achieve equivalent growth inhibition against this target [1].

Escherichia coli Gram-negative antibacterial MIC determination

Optimal Procurement and Application Scenarios for Esculentin-2-OR4 Based on Quantitative Differentiation Evidence


Standardized Broad-Spectrum Antimicrobial Screening with Minimized Organism-Dependent Potency Variability

Esculentin-2-OR4 is the preferred choice for laboratories conducting parallel antimicrobial screening across Gram-positive, Gram-negative, and fungal panels. Its uniform MIC of 3.6 µg/mL against E. coli, S. aureus, B. pyocyaneus, and C. albicans eliminates the need for organism-specific concentration adjustments required by OR1 (10.8–21.6 µg/mL range) or OR2 (4.1–16.2 µg/mL range), reducing protocol complexity and compound consumption [1].

Staphylococcus aureus-Targeted Lead Optimization with Maximal Single-Agent Potency

For programs specifically targeting S. aureus—including methicillin-resistant screening panels—Esculentin-2-OR4 offers a 6-fold potency advantage over Esculentin-2-OR1 (MIC 3.6 vs. 21.6 µg/mL) and a 4.4-fold advantage over OR5, making it the highest-potency esculentin-2 OR variant for Gram-positive pathogen-focused development [1].

Structure-Activity Relationship Studies Centered on C-Terminal Loop Charge Modulation

Esculentin-2-OR4 is uniquely suited as a reference compound for SAR investigations of the esculentin-2 C-terminal disulfide loop. Its Glu36 substitution (acidic) and +2 net charge contrast sharply with the Asn36 (OR1/OR3, +3) and Lys36 (OR2/OR5, +4) variants, providing a defined charge-gradient panel for studying the impact of C-terminal electrostatics on membrane permeabilization and antimicrobial selectivity [1].

Antifungal-Capable AMP Procurement Without Sacrificing Antibacterial Breadth

For research programs requiring simultaneous antibacterial and antifungal activity from a single peptide, OR4 delivers the strongest anti-Candida potency (MIC 3.6 µg/mL) among all five OR paralogs—4.4-fold stronger than OR3 (15.8 µg/mL)—while maintaining class-leading antibacterial MICs, avoiding the antifungal potency compromise inherent in selecting OR3 or OR5 [1].

Quote Request

Request a Quote for Esculentin-2-OR4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.